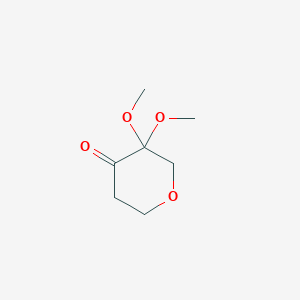

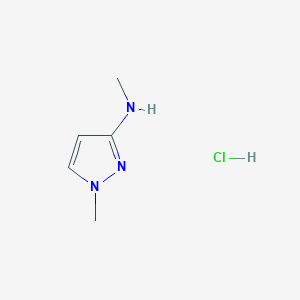

2-(1,2,4-Oxadiazol-3-yl)azepane hydrochloride

説明

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, which is a key component of the compound , has been extensively studied. Several research groups have synthesized diversely substituted 1,2,4-oxadiazoles as anti-infective agents . A general, facile, highly effective one-pot protocol for the synthesis of new types of heterocyclic systems incorporating mono- and bis (1,2,4-oxadiazol-3-yl)furoxan cores based on the tandem heterocyclization of furoxanylamidoximes with various aliphatic, aromatic, and heterocyclic carboxylic acid chlorides under very mild conditions (Cs2CO3, MeCN, 20 °C) has been developed .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazoles have been studied. For instance, acid-catalyzed addition–elimination reactions with 4-substituted benzaldehydes at reflux in ethanol have been reported . In addition, a solvent-free approach for the (1,2,4-oxadiazol-3-yl)furoxan synthesis by the reaction of furoxanylamidoximes with trimethyl orthoformate catalyzed by Sc (OTf) 3 has been achieved .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1,2,4-Oxadiazol-3-yl)azepane hydrochloride” are not well-documented. The compound has a molecular weight of 203.67 .科学的研究の応用

Agricultural Biological Activities

2-(1,2,4-Oxadiazol-3-yl)azepane hydrochloride: has shown promise in the agricultural sector due to its broad spectrum of biological activities. It has been evaluated for its potential as a chemical pesticide, offering a low-risk alternative to traditional pesticides . The compound exhibits moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani , which are significant threats to crop security .

Antibacterial Effects in Agriculture

This compound has demonstrated strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) , which is responsible for rice bacterial leaf blight. Certain derivatives have shown superior efficacy compared to existing treatments like bismerthiazol and thiodiazole copper, suggesting its potential as a novel antibacterial agent in crop protection .

Drug Discovery

In the pharmaceutical industry, 2-(1,2,4-Oxadiazol-3-yl)azepane hydrochloride serves as a framework for novel drug development. Its unique bioisosteric properties and wide spectrum of biological activities make it an attractive candidate for the synthesis of new drugs .

Enzyme Inhibition

The compound has been studied for its role as an enzyme inhibitor, particularly in the context of acetylcholinesterase inhibition. This is relevant for the treatment of diseases like Alzheimer’s, where enzyme inhibition can play a therapeutic role .

Anticancer Potential

Research has explored the anticancer potential of 2-(1,2,4-Oxadiazol-3-yl)azepane hydrochloride derivatives. These studies focus on the synthesis and evaluation of the compound’s efficacy in inhibiting cancer cell growth and inducing apoptosis .

Antimicrobial and Antioxidant Properties

The compound has been synthesized and tested for its antimicrobial and antioxidant properties. It has shown comparable results to reference drugs like amoxicillin in antibacterial screenings and has been evaluated against fungal strains, highlighting its potential as an anti-infective agent .

特性

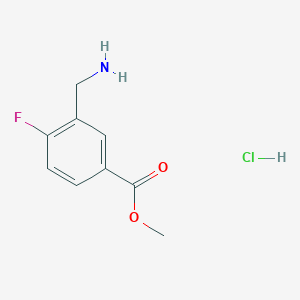

IUPAC Name |

3-(azepan-2-yl)-1,2,4-oxadiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O.ClH/c1-2-4-7(9-5-3-1)8-10-6-12-11-8;/h6-7,9H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIPSHHBMHWZJQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(NCC1)C2=NOC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,2,4-Oxadiazol-3-yl)azepane hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{1-[1-(diphenylmethyl)azetidin-3-yl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1430437.png)

![1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide](/img/structure/B1430444.png)

![5-Methyl-2-azaspiro[5.5]undecane](/img/structure/B1430449.png)